molecular formula C9H23NOSi B1337531 3-(tert-butyldimethylsilyloxy)propan-1-amine CAS No. 115306-75-7

3-(tert-butyldimethylsilyloxy)propan-1-amine

Cat. No.: B1337531
CAS No.: 115306-75-7
M. Wt: 189.37 g/mol
InChI Key: LNSJAAYIGOFKTA-UHFFFAOYSA-N
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Description

3-(tert-butyldimethylsilyloxy)propan-1-amine is a chemical compound with the molecular formula C9H23NOSi. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Scientific Research Applications

3-(tert-butyldimethylsilyloxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of amine groups.

    Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials[][6].

Preparation Methods

The synthesis of 3-(tert-butyldimethylsilyloxy)propan-1-amine typically involves the reaction of 3-chloropropylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

3-(tert-butyldimethylsilyloxy)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into simpler amines or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield an amide, while reduction with lithium aluminum hydride may produce a primary amine .

Mechanism of Action

The mechanism by which 3-(tert-butyldimethylsilyloxy)propan-1-amine exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group acts as a protecting group for the amine, preventing unwanted reactions and allowing for selective functionalization. This enables the compound to participate in a wide range of chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

3-(tert-butyldimethylsilyloxy)propan-1-amine can be compared with other similar compounds, such as:

    3-(Trimethylsilyl)propanamine: This compound has a similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group. It is less bulky and may have different reactivity and stability.

    3-(Triisopropylsilyl)propanamine: This compound has a triisopropylsilyl group, which is bulkier than the tert-butyldimethylsilyl group. It provides greater steric protection but may be more challenging to remove.

    3-(Tert-butyldiphenylsilyl)propanamine: This compound has a tert-butyldiphenylsilyl group, which offers both steric and electronic protection.

Each of these compounds has unique properties and applications, making them suitable for different types of chemical reactions and synthetic strategies.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSJAAYIGOFKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454239
Record name 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115306-75-7
Record name 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropoxy)(tert-butyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopropan-1-ol (2 g, 20 mmol) in DCM (10 mL), imidazole (79 mmol, 3 equiv.) was added and stirred at room temperature for 10 min. Reaction mixture was cooled to 0° C., t-butyl dimethyl silyl chloride (30 mmol, 1.2 equiv.) was added in portions and stirred the reaction mixture overnight at room temperature. Diluted the reaction mixture using DCM, the DCM layer was washed with water. The organic layer was collected, dried over Na2SO4, filtered and concentrated. ELSD method LC/MS: Retention time: 1.5 min; (ES-API), m/z 189.7 (M+H).
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79 mmol
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30 mmol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

tert-Butyldimethylsilyl chloride (14.7 g, 97.5 mmol), followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (14.6 ml, 97.5 mmol) was added to a solution 3-amino-1-propanol (7.45 ml, 97.5 mmol) in dichloromethane (100 ml) at 0° C. under argon. After 6 hours stirring at room temperature, the mixture was quenched with water and washed successively with 10% hydrochloric acid, saturated sodium bicarbonate solution and brine. Evaporation of the dried (magnesium sulfate) organic phase gave the title amine. 1 (HNMR(CDCl3): -0.03 (s, 6H), 0.81 (s, 9H), 1.61 (p, 2H, J=6.1 Hz), 2.20 (br, 2H), 2.75 (t, 2H, J=6.8 Hz) and 3.63 (t, 2H, J=6.12 Hz).
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14.7 g
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14.6 mL
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